molecular formula C11H11ClO4 B8444014 6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid

6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid

Cat. No.: B8444014
M. Wt: 242.65 g/mol
InChI Key: DKIIWECEWOWEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C11H11ClO4/c1-11(2)7-5-6(12)3-4-8(7)15-10(16-11)9(13)14/h3-5,10H,1-2H3,(H,13,14)

InChI Key

DKIIWECEWOWEOA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.9 g of 5-chloro-α,α-dimethyl-2-hydroxybenzene-methanol in 15 ml of toluene was added dropwise to a stirred mixture of 0.8 g of sodium amide and 100 ml of toluene and the mixture was refluxed for 5 hours and was cooled to 50° C. 2 g of potassium dichloroacetate were added thereto and the mixture was refluxed for 6 hours and was cooled to 20° C. The mixture was poured into 200 ml of ice and 100 ml of N hydrochloric acid. The decanted aqueous phase was extracted 3 times with 50 ml of ether and the combined organic phases were made alkaline by stirring with 100 ml of 2 N sodium hydroxide solution. The organic phase was washed 3 times with 50 ml of N sodium hydroxide solution and the aqueous phase was acidified with concentrated hydrochloric acid and was extracted 3 times with 100 ml of ether. The ether phase was treated with 100 ml of 10% aqueous sodium bicarbonate solution and the aqueous phase was acidified with concentrated hydrochloric acid and was extracted 3 times with 50 ml of methylene chloride. The organic phase was washed with water until neutral, dried over magnesium sulfate and evaporated to dryness to obtain 2.1 g of 6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid which after crystallization from cyclohexane melted at 142° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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